1-Methyl-1,8-diazaspiro[5.5]undecane
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Overview
Description
1-Methyl-1,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,8-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods: Industrial production of spirocyclic compounds like this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Methyl-1,8-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.
Biology: In biological research, spirocyclic compounds are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an antituberculosis agent.
Mechanism of Action
The mechanism of action of 1-Methyl-1,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, in its role as an antituberculosis agent, the compound inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death . The compound’s unique spirocyclic structure allows it to fit into the active site of the target protein, blocking its function .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but contains an oxygen atom in place of one of the nitrogen atoms.
3,9-Diazaspiro[5.5]undecane: Another related compound, which has been investigated for its potential as a γ-aminobutyric acid type A receptor antagonist.
Uniqueness: 1-Methyl-1,8-diazaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other spirocyclic compounds .
Properties
CAS No. |
1158750-52-7 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-methyl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2/c1-12-8-3-2-5-10(12)6-4-7-11-9-10/h11H,2-9H2,1H3 |
InChI Key |
IZWMIDJXRXVGHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC12CCCNC2 |
Origin of Product |
United States |
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